N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)
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Overview
Description
N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of benzyl, dimethoxybenzylidene, hydrazinyl, and benzenesulfonamide groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
The synthesis of N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction between 2,3-dimethoxybenzaldehyde and hydrazine hydrate forms the hydrazone intermediate under reflux conditions.
Condensation Reaction: The hydrazone intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzylated hydrazone.
Sulfonamide Formation: Finally, the benzylated hydrazone is reacted with benzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonamide groups, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazone group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and sulfonamide groups can enhance binding affinity and selectivity for certain biological targets, modulating various cellular pathways.
Comparison with Similar Compounds
N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide can be compared with similar compounds such as:
N-benzyl-N-{2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide: This compound has a similar structure but with different substitution patterns on the benzylidene group, which can affect its reactivity and biological activity.
N-benzyl-N-{2-[(2E)-2-(3,4-dichlorobenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide:
N-benzyl-N-{2-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide: Similar to the target compound but with different positions of the methoxy groups, leading to variations in its chemical behavior and uses.
These comparisons highlight the uniqueness of N-benzyl-N-{2-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide in terms of its specific substitution pattern and resulting properties.
Properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S/c1-31-22-15-9-12-20(24(22)32-2)16-25-26-23(28)18-27(17-19-10-5-3-6-11-19)33(29,30)21-13-7-4-8-14-21/h3-16H,17-18H2,1-2H3,(H,26,28)/b25-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIKYKODLZDWDV-PCLIKHOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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